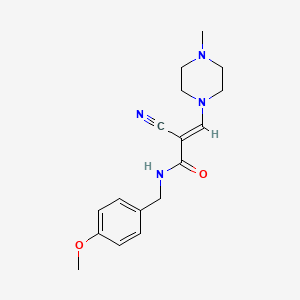![molecular formula C16H14F3NO3S B2670999 N-[2-hydroxy-5-(trifluoromethyl)phenyl]-2-(4-methylphenyl)ethene-1-sulfonamide CAS No. 1376448-02-0](/img/structure/B2670999.png)
N-[2-hydroxy-5-(trifluoromethyl)phenyl]-2-(4-methylphenyl)ethene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-hydroxy-5-(trifluoromethyl)phenyl]-2-(4-methylphenyl)ethene-1-sulfonamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a hydroxyl group, and a sulfonamide group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-5-(trifluoromethyl)phenyl]-2-(4-methylphenyl)ethene-1-sulfonamide typically involves multiple steps:
-
Formation of the Ethene-1-sulfonamide Backbone: : The initial step involves the reaction of 2-(4-methylphenyl)ethene-1-sulfonyl chloride with an appropriate amine to form the sulfonamide backbone. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
-
Introduction of the Trifluoromethyl Group: : The trifluoromethyl group can be introduced via a trifluoromethylation reaction. This step often employs reagents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonic acid (CF₃SO₃H) in the presence of a catalyst like copper(I) iodide (CuI).
-
Hydroxylation: : The hydroxyl group is typically introduced through a hydroxylation reaction, which can be achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, using continuous flow reactors to improve efficiency, and employing purification techniques such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Products include ketones or aldehydes depending on the specific conditions.
Reduction: The major product is the corresponding amine.
Substitution: Products vary based on the substituent introduced, such as brominated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[2-hydroxy-5-(trifluoromethyl)phenyl]-2-(4-methylphenyl)ethene-1-sulfonamide is used as a building block for synthesizing more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers with specific properties imparted by the trifluoromethyl and sulfonamide groups.
Mechanism of Action
The mechanism of action of N-[2-hydroxy-5-(trifluoromethyl)phenyl]-2-(4-methylphenyl)ethene-1-sulfonamide involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The trifluoromethyl group enhances binding affinity to certain enzymes or receptors, while the sulfonamide group can participate in hydrogen bonding with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- N-[2-hydroxy-5-(trifluoromethyl)phenyl]-2-phenylethene-1-sulfonamide
- N-[2-hydroxy-5-(trifluoromethyl)phenyl]-2-(4-chlorophenyl)ethene-1-sulfonamide
- N-[2-hydroxy-5-(trifluoromethyl)phenyl]-2-(4-methoxyphenyl)ethene-1-sulfonamide
Uniqueness
Compared to similar compounds, N-[2-hydroxy-5-(trifluoromethyl)phenyl]-2-(4-methylphenyl)ethene-1-sulfonamide is unique due to the presence of the methyl group on the phenyl ring, which can influence its reactivity and interaction with biological targets. The trifluoromethyl group also imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-[2-hydroxy-5-(trifluoromethyl)phenyl]-2-(4-methylphenyl)ethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO3S/c1-11-2-4-12(5-3-11)8-9-24(22,23)20-14-10-13(16(17,18)19)6-7-15(14)21/h2-10,20-21H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJJAAFFHXCVPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=C(C=CC(=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(Methoxymethyl)-3-[(2-methylphenyl)methyl]-2-(pyrrolidin-1-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B2670917.png)
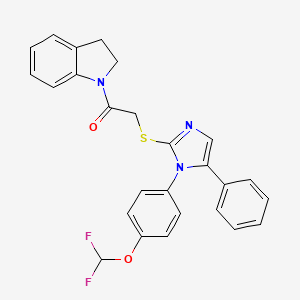
![(6-Methyl-2,4-dioxo-1,3-diaza-spiro[4.5]dec-3-yl)-acetic acid](/img/structure/B2670919.png)
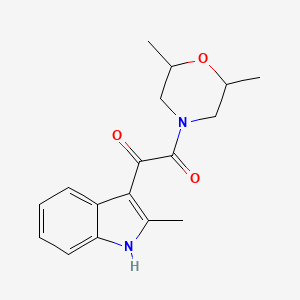
![4-(Methoxymethyl)-2-[(3-methoxypropyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B2670923.png)
![2-{[4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2670924.png)

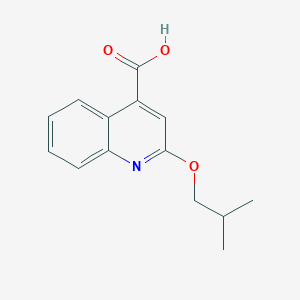
![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B2670929.png)
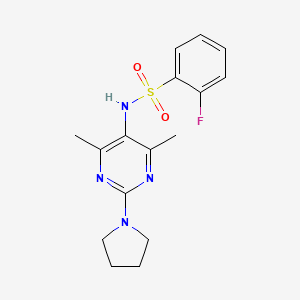
![1-({4'-chloro-[1,1'-biphenyl]-3-yl}sulfonyl)-3-(2-methylpropane-2-sulfonyl)pyrrolidine](/img/structure/B2670932.png)
